4,5-diiodo-2-isopropyl-1H-imidazole
Overview
Description
4,5-Diiodo-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and an isopropyl group at the 2 position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is crucial to achieving the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodo-2-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 5 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nickel catalysts, N-heterocyclic carbenes, and oxidants like tert-butylhydroperoxide. The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different imidazole derivatives .
Scientific Research Applications
4,5-Diiodo-2-isopropyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5-diiodo-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
Comparison with Similar Compounds
4,5-Diiodo-2-isopropyl-1H-imidazole can be compared with other similar compounds, such as:
4,5-Diphenyl-1H-imidazole: This compound has phenyl groups at the 4 and 5 positions instead of iodine atoms. It exhibits different chemical and biological properties due to the presence of aromatic rings.
4,5-Diiodo-1H-imidazole: This compound lacks the isopropyl group at the 2 position, resulting in different reactivity and applications.
2-Isopropyl-1H-imidazole: This compound has an isopropyl group at the 2 position but lacks the iodine atoms at the 4 and 5 positions, leading to different chemical behavior and uses.
Properties
IUPAC Name |
4,5-diiodo-2-propan-2-yl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRFTOVWIUUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(N1)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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